molecular formula C15H11ClN2O2S B2879760 3-(3-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole CAS No. 339015-65-5

3-(3-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole

Cat. No. B2879760
M. Wt: 318.78
InChI Key: SGZXNMUXPVCCIC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial Applications

Oxadiazole derivatives, including those with chlorophenyl and methylsulfinyl phenyl groups, have been studied for their antimicrobial properties. For example, a series of 1,3,4-oxadiazole derivatives were synthesized and showed promising antimicrobial activities against various pathogens (JagadeeshPrasad et al., 2015). Additionally, other derivatives have been synthesized with specific structural modifications aimed at enhancing antimicrobial effectiveness (Siddiqui et al., 2014).

Antitumor and Apoptosis Inducing Applications

Certain 1,2,4-oxadiazole compounds have been identified as potential anticancer agents, with some derivatives showing the ability to induce apoptosis in cancer cells. For instance, a study highlighted the discovery of a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, with activity against breast and colorectal cancer cell lines (Zhang et al., 2005).

Molecular Docking and Structural Studies

The molecular structure and docking studies of oxadiazole derivatives have also been explored, providing insights into their interaction with biological targets. For example, docking studies and the crystal structure of tetrazole derivatives related to oxadiazoles were investigated to understand their COX-2 inhibition potential (Al-Hourani et al., 2015).

Synthesis and Chemical Properties

Research into the synthesis of oxadiazole derivatives and their chemical properties continues to be a significant area of study. Investigations into new synthetic routes and the evaluation of their thermal, photochemical, and electrochemical properties are crucial for developing applications in materials science and drug discovery. For instance, the synthesis and evaluation of 1,3,4-oxadiazole derivatives for their thermal and photo-luminescent properties have been reported (Han et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(3-chlorophenyl)-5-(2-methylsulfinylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-21(19)13-8-3-2-7-12(13)15-17-14(18-20-15)10-5-4-6-11(16)9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZXNMUXPVCCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole

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